Cas no 137590-32-0 ((8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate])
137590-32-0 structure
Product Name:(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]
Número CAS:137590-32-0
MF:C38H51N2O7P
Megavatios:678.794
CID:64487
PubChem ID:131847447
Update Time:2024-11-02
(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] Propiedades químicas y físicas
Nombre e identificación
-
- (8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]
- [R-(R*S*)][[2-Methyl-1-(1-oxopropoxy)propoxy]-(4-phenylbutyl)phosphinyl]acetic acid (-)-cinchonidine (1:1) salt
- (R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbuty...
- (R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid(1:1)
- R-(R*,S*)]-[[2-methyl-1-(1-oxopropoxy)propoxy]-(4-phenylbutyl)phosphinyl] acetic acid, (-)-cinchonidine (1:1) salt
- (R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)Methanol 2-(((R)-2-Methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)
- [(2-Methyl-1-Propionylpropoxy)(4-Phenylbutyl)Phosphinoyl]Acetic Acid-Cinchonidine
- Cinchonan-9-ol Mono[[(S)-[(1R)-2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]
- Fosinopril Intermediate 1
- Cinchonan-9-ol, (8alpha,9R)-, mono(((S)-((1R)-2-methyl-1-(1-oxopropoxy)propoxy)(4-phenylbutyl)phosphinyl)acetate) (salt)
- 137590-32-0
- Cinchonan-9-ol, (8alpha,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]
-
- MDL: MFCD12911890
- Renchi: 3
- Clave inchi: AMCLPZVIVCCLMU-ZBTQCTNHSA-N
- Sonrisas: C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.CCC(=O)O[C@@H](C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O
Atributos calculados
- Calidad precisa: 678.34300
- Masa isotópica única: 678.343
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 48
- Cuenta de enlace giratorio: 16
- Complejidad: 897
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 126A^2
Propiedades experimentales
- PSA: 136.07000
- Logp: 7.42640
(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] Información de Seguridad
- Código de categoría de peligro: 41-43-52/53
- Instrucciones de Seguridad: S24; S26; S37/39; S61
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R41
(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189005251-1g |
(1R)-Quinolin-4-yl((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetate |
137590-32-0 | 95% | 1g |
$457.80 | 2022-04-02 | |
| Chemenu | CM145058-1g |
(R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid(11) |
137590-32-0 | 95% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM145058-1g |
(R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid(1:1) |
137590-32-0 | 95% | 1g |
$505 | 2021-08-05 | |
| A2B Chem LLC | AA51139-100mg |
Cinchonan-9-ol, (8α,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] (salt) (9CI) |
137590-32-0 | 100mg |
$115.00 | 2024-04-20 | ||
| A2B Chem LLC | AA51139-500mg |
Cinchonan-9-ol, (8α,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] (salt) (9CI) |
137590-32-0 | 500mg |
$315.00 | 2024-04-20 | ||
| A2B Chem LLC | AA51139-1g |
Cinchonan-9-ol, (8α,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] (salt) (9CI) |
137590-32-0 | 1g |
$533.00 | 2024-04-20 | ||
| A2B Chem LLC | AA51139-5g |
Cinchonan-9-ol, (8α,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] (salt) (9CI) |
137590-32-0 | 5g |
$1956.00 | 2024-04-20 |
(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] Proveedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:137590-32-0)(8a,9R)-辛可宁-9-醇单[[(S)-[(1R)-2-甲基-1-(1-氧代丙氧基)丙氧基](4-苯基丁基)氧膦基]乙酸]盐
Número de pedido:LE7750882
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:46
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] Literatura relevante
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
137590-32-0 ((8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:137590-32-0)(8a,9R)-辛可宁-9-醇单[[(S)-[(1R)-2-甲基-1-(1-氧代丙氧基)丙氧基](4-苯基丁基)氧膦基]乙酸]盐
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe